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molecular formula C14H26N2O3 B1394120 tert-butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate CAS No. 706759-32-2

tert-butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate

Cat. No. B1394120
M. Wt: 270.37 g/mol
InChI Key: DSIMMXOFLAHCGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09034875B2

Procedure details

The title compound was prepared by substituting tert-butyl piperazine-1-carboxylate for morpholine and dihydro-2H-pyran-4(3H)-one for tert-butyl 4-oxocyclohexylcarbamate in EXAMPLE 39A.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5]O[CH2:3][CH2:2]1.[O:7]1[CH2:12][CH2:11][C:10](=O)[CH2:9][CH2:8]1.O=C1CCC([NH:21][C:22](=[O:28])[O:23][C:24]([CH3:27])([CH3:26])[CH3:25])CC1>>[O:7]1[CH2:12][CH2:11][CH:10]([N:1]2[CH2:2][CH2:3][N:21]([C:22]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:28])[CH2:5][CH2:6]2)[CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCC(CC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1CCC(CC1)NC(OC(C)(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1CCC(CC1)N1CCN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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